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Abstract
This technical guide provides a comprehensive overview of the discovery, history, and

preclinical and clinical development of MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside).

MonoHER is a semi-synthetic flavonoid, a derivative of the naturally occurring rutin, and a

component of the vasoprotective drug Venoruton®. Initially investigated for its efficacy in

treating chronic venous insufficiency, MonoHER has garnered significant attention for its potent

antioxidant properties and its potential as a cardioprotective agent against doxorubicin-induced

cardiotoxicity. Furthermore, emerging research has unveiled its anticancer activities,

particularly its ability to induce apoptosis in cancer cells through the mitochondrial signaling

pathway. This document details the synthesis of MonoHER, summarizes key experimental

findings in structured tables, provides detailed protocols for pivotal experiments, and illustrates

the compound's mechanism of action through signaling pathway diagrams.

Introduction and History
MonoHER, chemically known as 7-mono-O-(β-hydroxyethyl)-rutoside, is a semi-synthetic

flavonoid derived from rutin. It is a constituent of the registered drug Venoruton, which has

been used in the treatment of chronic venous insufficiency. The development of

hydroxyethylrutosides, including MonoHER, arose from the therapeutic interest in the

vasoprotective and antioxidant properties of flavonoids. While a precise, detailed timeline of its

initial discovery is not extensively documented in publicly available literature, its development is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1676731?utm_src=pdf-interest
https://www.benchchem.com/product/b1676731?utm_src=pdf-body
https://www.benchchem.com/product/b1676731?utm_src=pdf-body
https://www.benchchem.com/product/b1676731?utm_src=pdf-body
https://www.benchchem.com/product/b1676731?utm_src=pdf-body
https://www.benchchem.com/product/b1676731?utm_src=pdf-body
https://www.benchchem.com/product/b1676731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


closely tied to the history of Venoruton and the broader research into the therapeutic potential

of semi-synthetic flavonoids.

The primary rationale for the development of MonoHER and other hydroxyethylrutosides was

to enhance the bioavailability and therapeutic efficacy of the parent compound, rutin. The

introduction of the hydroxyethyl group was intended to improve solubility and absorption,

thereby augmenting its pharmacological activity.

Early research on MonoHER focused on its potent antioxidant capabilities. It was identified as

a powerful scavenger of free radicals and a chelator of transition metals, properties that

underpinned its initial investigation as a protective agent against oxidative stress-induced

pathologies. This led to its exploration as a cardioprotective agent to mitigate the well-

documented cardiotoxicity associated with the anthracycline chemotherapeutic agent,

doxorubicin.

More recently, the scientific focus has expanded to include the anticancer properties of

MonoHER. Studies have demonstrated its ability to inhibit the proliferation of certain cancer

cell lines and to induce programmed cell death, or apoptosis, through specific molecular

pathways.

Chemical and Physical Properties
Property Value

Chemical Name 7-mono-O-(β-hydroxyethyl)-rutoside

Synonyms MonoHER, 7-Monohydroxyethylrutoside

Molecular Formula C29H34O17[1]

Molecular Weight 654.57 g/mol [1]

CAS Number 23869-24-1[1]

Appearance Light yellow to yellow solid[1]

Solubility Soluble in aqueous solutions

Preclinical and Clinical Development
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Cardioprotective Effects against Doxorubicin-Induced
Cardiotoxicity
MonoHER has been extensively studied for its potential to mitigate the cardiotoxic side effects

of the chemotherapy drug doxorubicin.

Preclinical Studies in Mice:

Study Parameter Observation Reference

Animal Model BALB/c mice [2]

Doxorubicin (DOX) Dosage 4 mg/kg i.v. weekly for 6 weeks [2]

MonoHER Dosage 500 mg/kg i.p. [2]

Outcome

MonoHER provided initial

protection against DOX-

induced cardiotoxicity.

However, the protective effect

was not sustained over a 6-

month observation period, and

repeated doses of MonoHER

appeared to potentially worsen

cardiotoxicity.

[2]

Conclusion

The dose and frequency of

MonoHER administration are

critical factors in its

cardioprotective efficacy and

the avoidance of pro-oxidant

effects.

[2]

Phase II Clinical Trial:

A phase II clinical study was conducted to evaluate the cardioprotective effects of MonoHER in

patients with metastatic cancer being treated with doxorubicin.
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Study Parameter Details Reference

Number of Patients 8 [3]

MonoHER Dosage

1500 mg/m² as a 10-minute

intravenous infusion prior to

doxorubicin

[3]

Doxorubicin Cumulative Dose

for Biopsy
300 mg/m² [3]

Primary Endpoint

Histopathological changes in

cardiomyocytes (Billingham

score)

[3]

Results

The mean biopsy score in

patients receiving MonoHER

and doxorubicin was 2.7,

which was higher than the

historical mean score of 1.4 for

patients receiving doxorubicin

alone. This suggested a

potential enhancement of

doxorubicin-induced

cardiotoxicity at this high dose

of MonoHER.

[1][3]

Antitumor Activity

Interestingly, the antitumor

activity of doxorubicin

appeared to be enhanced in

patients receiving MonoHER.

Three out of four patients with

metastatic soft-tissue sarcoma

had a partial remission, and

one had stable disease.

[1][3]

Conclusion The high dose of MonoHER

used in this study did not

demonstrate a cardioprotective

effect and may have

exacerbated cardiotoxicity. The

[1][3]
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authors hypothesized that this

could be due to the depletion

of the glutathione defense

system in both the heart and

the tumor.

Anticancer Activity
MonoHER has shown promise as an anticancer agent, particularly in hepatocellular carcinoma.

In Vitro Studies in HepG2 Cells:

| Experimental Assay | MonoHER Concentration | Key Findings | Reference | | --- | --- | --- | |

Cell Viability (CCK-8 Assay) | 30, 60, 120 µM | Dose-dependent reduction in the viability of

HepG2 and MCF7 cells. No significant effect on H1299 cells. | | | Apoptosis (Annexin V/PI

Staining) | 120 µM | Significant induction of apoptosis in HepG2 cells. No significant apoptosis

was observed in MCF7 or H1299 cells. | | | Mitochondrial Membrane Potential (JC-1 Assay) |

120 µM | Significant decrease in mitochondrial membrane potential in HepG2 cells, indicating

mitochondrial damage. | | | Western Blot Analysis | 120 µM | Increased expression of cleaved

caspase-9 and cleaved caspase-3, and release of cytochrome C from the mitochondria into the

cytoplasm in HepG2 cells. | |

Experimental Protocols
Synthesis of 7-mono-O-(β-hydroxyethyl)-rutoside
(MonoHER)
The synthesis of MonoHER is described in US Patent 4,153,788. The following is a detailed

protocol based on the patent description.

Materials:

Rutoside

Boric acid alkali salt (e.g., sodium borate)

Ethylene oxide
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Aqueous medium (e.g., water)

Acidic medium (e.g., dilute hydrochloric acid)

Solvent

Procedure:

Formation of the Boron Complex:

Dissolve rutoside in an at least partially aqueous solvent.

Add a boric acid alkali salt in an amount that does not substantially exceed the amount

necessary to form a boron complex. This step protects the hydroxyl groups at the 3' and 4'

positions of the B-ring and the 5-position of the A-ring.

Hydroxyethylation:

React the formed boron complex with ethylene oxide. This reaction introduces a

hydroxyethyl group at the 7-position of the A-ring.

Hydrolysis of the Boron Complex:

Treat the resulting hydroxyethoxy compound in an at least partially aqueous acid medium.

This step hydrolyzes the boron complex, deprotecting the hydroxyl groups and yielding 7-

mono-O-(β-hydroxyethyl)-rutoside.

Purification:

The final product can be purified using standard techniques such as recrystallization or

chromatography.

Experimental Workflow for MonoHER Synthesis:
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MonoHER Synthesis Workflow

Rutoside Boron Complex Formation
(Protection of 3', 4', and 5-OH groups)

Boric acid alkali salt Hydroxyethylation
(Addition of hydroxyethyl group at 7-OH)

Ethylene oxide Acidic Hydrolysis
(Deprotection)

Aqueous acid MonoHER

Click to download full resolution via product page

Caption: Workflow for the semi-synthesis of MonoHER from rutoside.

Cell Viability Assay (CCK-8)
Materials:

HepG2, MCF7, or H1299 cells

96-well plates

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

MonoHER stock solution (dissolved in a suitable solvent like DMSO)

Cell Counting Kit-8 (CCK-8) solution

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight at 37°C

in a 5% CO₂ incubator.

Treat the cells with various concentrations of MonoHER (e.g., 0, 30, 60, 120 µM) for the

desired time period (e.g., 24, 48, 72 hours).
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After the incubation period, add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:

Treated and untreated cells

Annexin V-FITC/PI Apoptosis Detection Kit

Binding Buffer

Flow cytometer

Procedure:

Harvest the cells by trypsinization and wash them with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis Markers
Materials:
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Treated and untreated cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cytochrome

C, anti-β-actin)

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane and detect the protein bands using an ECL substrate and an imaging

system.
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Mitochondrial Membrane Potential Assay (JC-1)
Materials:

Treated and untreated cells

JC-1 reagent

Assay buffer

Flow cytometer or fluorescence microscope

Procedure:

Harvest and wash the cells with PBS.

Resuspend the cells in cell culture medium containing JC-1 reagent (typically 1-10 µg/mL).

Incubate the cells at 37°C for 15-30 minutes in the dark.

Wash the cells with assay buffer to remove excess JC-1.

Resuspend the cells in assay buffer.

Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells

with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates),

while apoptotic cells with low mitochondrial membrane potential will show green

fluorescence (JC-1 monomers).

Mechanism of Action: Signaling Pathway
The anticancer activity of MonoHER in HepG2 cells is primarily mediated through the induction

of apoptosis via the mitochondrial (intrinsic) pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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